molecular formula C20H17NO4 B5823341 2-methyl-3-{[(1-naphthyloxy)acetyl]amino}benzoic acid

2-methyl-3-{[(1-naphthyloxy)acetyl]amino}benzoic acid

Cat. No. B5823341
M. Wt: 335.4 g/mol
InChI Key: QYDDDUVLALRHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-{[(1-naphthyloxy)acetyl]amino}benzoic acid, commonly known as Napabucasin, is a small molecule inhibitor of cancer stem cells. It was first discovered by scientists at the Japanese pharmaceutical company, Taiho Pharmaceutical Co., Ltd. Napabucasin is a promising drug candidate for cancer treatment due to its ability to target cancer stem cells, which are responsible for tumor growth and metastasis.

Mechanism of Action

Napabucasin targets cancer stem cells by inhibiting the STAT3 signaling pathway. The STAT3 pathway is involved in the self-renewal and survival of cancer stem cells. Napabucasin inhibits the activation of STAT3, thereby reducing the self-renewal and survival of cancer stem cells. This leads to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
Napabucasin has been shown to have several biochemical and physiological effects. It inhibits the growth and metastasis of cancer cells by targeting cancer stem cells. It also reduces the expression of genes involved in inflammation and angiogenesis, which are important processes in cancer progression. Napabucasin has been shown to have low toxicity and is well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

Napabucasin has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has low toxicity and is well-tolerated in preclinical studies. However, Napabucasin has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in in vitro and in vivo studies. It also has low bioavailability, which can limit its effectiveness in clinical trials.

Future Directions

There are several future directions for Napabucasin research. One direction is to improve its solubility and bioavailability to increase its effectiveness in clinical trials. Another direction is to investigate its potential in combination therapy with other anti-cancer drugs. Napabucasin's ability to target cancer stem cells makes it a promising drug candidate for combination therapy. Additionally, further research is needed to understand its mechanism of action and its potential in other types of cancer.

Synthesis Methods

The synthesis of Napabucasin involves the condensation of 2-methyl-3-nitrobenzoic acid with 1-naphthol in the presence of sodium hydride and DMF. The resulting intermediate is then treated with acetic anhydride and triethylamine to form the final product. The overall yield of Napabucasin is around 20%.

Scientific Research Applications

Napabucasin has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including colorectal, pancreatic, and liver cancer cells. Napabucasin's ability to target cancer stem cells, which are responsible for tumor growth and metastasis, makes it a promising drug candidate for cancer treatment.

properties

IUPAC Name

2-methyl-3-[(2-naphthalen-1-yloxyacetyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-13-15(20(23)24)9-5-10-17(13)21-19(22)12-25-18-11-4-7-14-6-2-3-8-16(14)18/h2-11H,12H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDDDUVLALRHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.